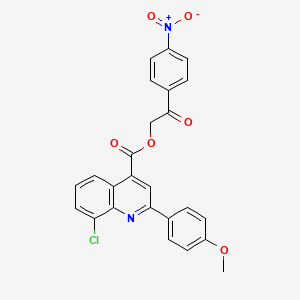![molecular formula C19H20F3NO4 B15151174 Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a pyridine core. This compound is notable for its unique structure, which includes multiple methyl groups and a trifluoromethyl phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyridine derivatives with methylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts to facilitate the process.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to certain enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Compared to other similar compounds, 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-PYRIDINE-3,5-DICARBOXYLATE is unique due to its trifluoromethyl phenyl group, which imparts distinct chemical properties. Similar compounds include:
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- 2,2,6-Trimethyl-1,3-dioxin-4-one These compounds share structural similarities but differ in their specific functional groups and chemical behaviors.
特性
分子式 |
C19H20F3NO4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20F3NO4/c1-10-14(17(24)26-4)16(15(18(25)27-5)11(2)23(10)3)12-8-6-7-9-13(12)19(20,21)22/h6-9,16H,1-5H3 |
InChIキー |
KOTIEURILWQMQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


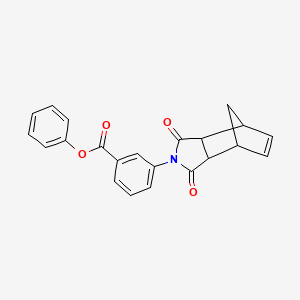
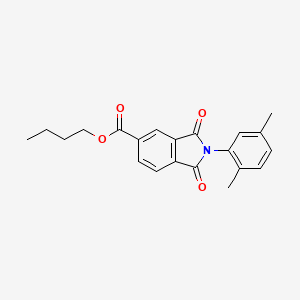
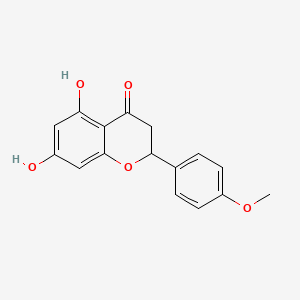

![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)
![4-tert-butyl-2-chloro-6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B15151134.png)
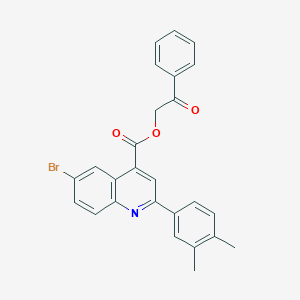
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15151147.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)
